molecular formula C12H16NNaO4S B8266688 Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate

Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate

Cat. No.: B8266688
M. Wt: 293.32 g/mol
InChI Key: RFKGWXIDGRAYDB-UHFFFAOYSA-M
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Description

Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate: is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further connected to a benzenesulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or acetonitrile solutions and may require catalysts like 4-dimethylaminopyridine (DMAP) for efficiency .

Industrial Production Methods: Industrial production methods for this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfonate.

    Reduction: 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate.

    Substitution: Various substituted benzenesulfinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate is used as a building block for the synthesis of more complex molecules. Its BOC-protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine: The compound’s ability to undergo selective deprotection makes it useful in the synthesis of peptides and other biologically active molecules. It can be used in the development of pharmaceuticals where controlled release of the amino group is required .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for large-scale synthesis processes .

Mechanism of Action

The mechanism of action of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate primarily involves the protection and deprotection of the amino group. The BOC group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled release of the amino group . This property is exploited in various synthetic pathways to achieve selective transformations.

Comparison with Similar Compounds

Uniqueness: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)benzenesulfinate is unique due to its sulfinate group, which provides additional reactivity and functionalization options compared to other BOC-protected amino compounds. This makes it a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

sodium;4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S.Na/c1-12(2,3)17-11(14)13-8-9-4-6-10(7-5-9)18(15)16;/h4-7H,8H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGWXIDGRAYDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NNaO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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